molecular formula C19H21N5O2 B5969363 [3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone

[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone

Cat. No.: B5969363
M. Wt: 351.4 g/mol
InChI Key: OHUWGRNOTNAZTE-UHFFFAOYSA-N
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Description

[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone is a complex organic compound that features a quinoline core linked to a piperidine ring through a triazole moiety

Properties

IUPAC Name

[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-13-17-12-24(22-21-17)11-14-4-3-7-23(10-14)19(26)16-8-15-5-1-2-6-18(15)20-9-16/h1-2,5-6,8-9,12,14,25H,3-4,7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUWGRNOTNAZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N=C2)CN4C=C(N=N4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone typically involves multi-step reactions. One common approach is to start with the quinoline core, which is then functionalized to introduce the piperidine and triazole groups. . This reaction is highly efficient and provides a straightforward route to the triazole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalyst concentrations. The use of continuous flow reactors can also enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The triazole and piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the quinoline ring produces dihydroquinoline derivatives .

Scientific Research Applications

[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone involves its interaction with specific molecular targets. The triazole moiety can form strong hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity. Additionally, the quinoline core can intercalate with DNA, potentially leading to anticancer properties .

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